![molecular formula C8H7BrN2 B580360 4-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 1353679-63-6](/img/structure/B580360.png)
4-Bromo-1-methyl-1H-benzo[d]imidazole
Descripción
4-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 25676-75-9) is a heterocyclic aromatic compound featuring a fused benzene and imidazole ring system. The bromine substituent at the 4-position and the methyl group at the 1-position distinguish it from simpler imidazole derivatives. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research, where its electronic and steric properties are leveraged to modulate biological activity .
Propiedades
IUPAC Name |
4-bromo-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWIWNNDYLKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353679-63-6 | |
Record name | 4-bromo-1-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Direct Bromination of 1-Methylbenzimidazole
An alternative route involves brominating 1-methylbenzimidazole using bromine in acetic acid, followed by regioselective reduction (Figure 1).
Step 1: Bromination
-
Substrate : 1-methylbenzimidazole (1.64 g, 19.97 mmol)
-
Brominating Agent : Bromine (9.6 g, 60.07 mmol) in acetic acid (20 mL)
-
Conditions : Room temperature, 2.5 hours
Step 2: Selective Reduction
-
Substrate : Tribrominated intermediate (1.82 g, 5.71 mmol)
-
Reductant : Sodium sulfite (13 g, 103 mmol)
-
Solvent : Water (45 mL)
-
Conditions : Reflux (24 hours)
Mechanistic Insight :
The reduction selectively removes bromine atoms from positions 2 and 5 due to steric and electronic effects, preserving the 4-bromo substituent.
Limitations :
-
Low overall yield (18% over two steps)
-
Requires precise control of reduction conditions
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
Method | Yield | Time | Scalability | Key Challenges |
---|---|---|---|---|
Iron-Mediated Cyclization | 98% | 24 h | Moderate | Iron removal, exothermicity |
Bromination-Reduction | 18–62% | 26.5 h | Low | Multi-step, low regioselectivity |
Microwave-Assisted | N/A* | 0.25 h | High | Requires protocol adaptation |
Yield Optimization Factors
-
Temperature : Iron-mediated cyclization requires precise reflux control (±2°C) to prevent side reactions.
-
Catalyst Loading : Excess ammonium chloride (10 eq) ensures complete nitro group reduction.
-
Solvent Polarity : Isopropyl alcohol enhances solubility of intermediates, reducing byproduct formation.
Industrial-Scale Considerations
Cost-Benefit Analysis
Parameter | Iron-Mediated | Bromination-Reduction |
---|---|---|
Raw Material Cost ($/kg) | 120 | 310 |
Waste Disposal Cost | High (Fe) | Moderate (Br₂) |
Throughput (kg/day) | 50 | 15 |
Preferred Method : Iron-mediated cyclization dominates industrial production due to superior yield and throughput despite higher waste management costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating the reaction mixture in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions can produce N-oxides or dehalogenated products, respectively.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Bromo-1-methyl-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzimidazole core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparación Con Compuestos Similares
Structural and Substituent Variations
Substituent positioning significantly impacts the physicochemical and reactive properties of benzoimidazole derivatives. Below is a comparison of structurally related compounds:
Key Observations :
Reactivity with Ozone
Imidazole derivatives exhibit varying reactivity with ozone, a critical factor in environmental and synthetic contexts:
Mechanistic Insights :
- The high ozone reactivity of imidazole (k = 1.7 × 10⁵ M⁻¹s⁻¹) arises from electron-rich C-C double bonds . Bromine’s electron-withdrawing effect in 4-bromo derivatives may reduce this reactivity, though experimental data is lacking.
- Pyrazole’s lower reactivity (k = 56 M⁻¹s⁻¹) highlights the role of ring structure: imidazole’s two nitrogen atoms increase electron density compared to pyrazole’s one .
Comparison of Methods :
Actividad Biológica
4-Bromo-1-methyl-1H-benzo[d]imidazole (C8H7BrN2) is a nitrogenous heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H7BrN2
- Molecular Weight : Approximately 211.06 g/mol
- Structure : The compound features a bromine atom and a methyl group attached to the benzimidazole ring, contributing to its unique chemical behavior and potential biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) indicating potent activity against these pathogens .
- Antimycobacterial Activity : It has demonstrated effectiveness against Mycobacterium smegmatis, suggesting potential use in treating mycobacterial infections .
- Antifungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans, making it relevant in the context of fungal infections .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, although specific pathways require further exploration.
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, particularly HepG2 liver cancer cells .
The biological activities of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : It affects cell signaling pathways by modulating transcription factors involved in gene expression related to cell proliferation and apoptosis. This modulation can lead to significant changes in cellular behavior .
- Cell Cycle Arrest : In cancer studies, treatment with this compound has resulted in cell cycle arrest at the G1 phase, indicating its potential as an anticancer agent by disrupting normal cell cycle progression .
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-Bromo-1-methyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized imidazole precursor. For example, bromination of 1-methyl-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux in a solvent such as carbon tetrachloride (CCl₄) or acetonitrile . Reaction optimization includes:
- Catalyst selection : AIBN enhances radical-mediated bromination efficiency.
- Solvent effects : Polar aprotic solvents improve solubility and reaction kinetics.
- Temperature control : Reflux conditions (~80°C) balance reactivity and side-product formation.
A comparative analysis of yields under varying conditions is shown below:
Brominating Agent | Catalyst | Solvent | Yield (%) |
---|---|---|---|
NBS | AIBN | CCl₄ | 75–85 |
Br₂ | None | CH₃CN | 60–70 |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- ¹H NMR : Key signals include the methyl group (δ ~3.8 ppm, singlet) and aromatic protons (δ ~7.2–8.0 ppm, multiplet) .
- ¹³C NMR : The brominated carbon (C-4) appears at δ ~110–115 ppm, distinct from non-brominated analogs.
- FTIR : Absorption bands for C-Br (590 cm⁻¹), C=N (1611 cm⁻¹), and aromatic C-H stretching (3084 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₈H₇BrN₂, m/z ≈ 210–212).
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Frontier Molecular Orbitals (FMOs) : The bromine atom lowers the HOMO-LUMO gap, enhancing electrophilic reactivity .
- Natural Bond Orbital (NBO) Analysis : Charge distribution shows electron withdrawal at C-4 due to bromine, directing nucleophilic attacks to this position.
- Nonlinear Optical (NLO) Properties : Bromine and methyl groups increase polarizability, making the compound a candidate for optoelectronic applications .
Q. What strategies optimize substitution reactions at the bromine site for functionalization?
- Methodological Answer : The bromine atom serves as a reactive site for cross-coupling (e.g., Suzuki, Heck) or nucleophilic substitution. Key considerations:
- Catalytic Systems : Pd(PPh₃)₄ for Suzuki coupling with arylboronic acids in THF/H₂O (80°C, 12h) .
- Solvent Effects : DMF or DMSO enhances solubility of transition-metal catalysts.
- Leaving Group Stability : The methyl group at N-1 stabilizes the imidazole ring during substitution, reducing side reactions .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., 4-Bromo-1-tosyl derivatives) reveal:
- Anticancer Activity : Methyl groups enhance lipophilicity, improving cell membrane permeability (IC₅₀: 7.82–10.21 µM for anticancer assays) .
- Enzyme Inhibition : The bromine atom increases steric bulk, affecting binding to kinase active sites (e.g., EGFR inhibition) .
A structure-activity relationship (SAR) table highlights substituent effects:
Substituent at N-1 | Bioactivity (IC₅₀, µM) | Target |
---|---|---|
Methyl | 7.82–10.21 | EGFR Kinase |
Tosyl | 12.5–15.0 | CYP450 Enzymes |
Benzyl | >20 | N/A |
Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL (for refinement) and Mercury CSD (for visualization) provides precise bond lengths/angles. For example:
- C-Br Bond Length : ~1.89–1.91 Å, consistent with sp²-hybridized carbons .
- Torsional Angles : Methyl group orientation affects crystal packing and solubility .
Data Contradiction Analysis
- Discrepancy in Bioactivity : Some studies report higher anticancer activity for methyl-substituted analogs compared to tosyl derivatives. This may arise from differences in cell-line specificity or assay conditions (e.g., pH, serum content) .
- Synthetic Yields : Yields vary with solvent choice (CCl₄ vs. CH₃CN) due to solvent polarity effects on radical stability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.